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Compound of Interest

Compound Name: PI3K-IN-29

Cat. No.: B15579399 Get Quote

An In-depth Analysis of its Structure, Synthesis, and
Biological Activity for Researchers and Drug
Development Professionals
Introduction: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of

numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its

frequent dysregulation in various cancers has established it as a key target for therapeutic

intervention. PI3K-IN-29 has emerged as a potent inhibitor of this pathway, demonstrating

significant anti-proliferative activity in cancer cell lines. This technical guide provides a

comprehensive overview of the chemical structure, synthesis, and biological evaluation of

PI3K-IN-29, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
PI3K-IN-29, also referred to as compound 25 in the primary literature, is a cinnoline derivative.

Its chemical structure is characterized by a core cinnoline ring system with key substitutions

that contribute to its inhibitory activity.

Chemical Name: 4-((4-chlorophenyl)sulfonamido)-N-(morpholin-4-yl)cinnoline-7-carboxamide

Molecular Formula: C₂₇H₂₂ClN₇O₃S

Molecular Weight: 560.03 g/mol
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CAS Number: 2768005-77-0

The structure features a 4-anilino-cinnoline scaffold, a common motif in kinase inhibitors, which

orients the molecule within the ATP-binding pocket of the PI3K enzyme. The morpholino and

sulfonamide moieties are crucial for its biological activity and pharmacokinetic properties.

Biological Activity
PI3K-IN-29 is a potent inhibitor of the PI3K/Akt signaling pathway. Its efficacy has been

demonstrated through in vitro studies against various human cancer cell lines.

Quantitative Data: In Vitro Anti-proliferative Activity
The inhibitory activity of PI3K-IN-29 is quantified by its half-maximal inhibitory concentration

(IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the

biological activity.

Cell Line Cancer Type IC₅₀ (µM)

U87MG Glioblastoma 0.264

HeLa Cervical Cancer 2.04

HL60 Promyelocytic Leukemia 1.14

Data sourced from Tian C, et al. Bioorg Med Chem Lett. 2021, 48:128271.

Signaling Pathway and Mechanism of Action
PI3K-IN-29 exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of

PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate

(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the

PI3K/Akt signaling cascade. The subsequent downstream signaling events, including the

phosphorylation of Akt, are consequently blocked, leading to the inhibition of cell growth and

proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15579399?utm_src=pdf-body
https://www.benchchem.com/product/b15579399?utm_src=pdf-body
https://www.benchchem.com/product/b15579399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3K PIP3
 P

PIP2 PDK1 Akt
 P Downstream

Effectors
Cell Growth &

Survival

PI3K-IN-29
 Inhibition

Click to download full resolution via product page

Caption: PI3K/Akt signaling pathway and the inhibitory action of PI3K-IN-29.

Synthesis of PI3K-IN-29
The synthesis of PI3K-IN-29 is a multi-step process starting from commercially available

materials. The following is a detailed experimental protocol based on the published literature.

Experimental Workflow for the Synthesis of PI3K-IN-29

Starting Material
(4-chloro-7-cyanocinnoline)

Step 1: Hydrolysis
(NaOH, H2O2)

Intermediate 1
(4-chlorocinnoline-7-carboxamide)

Step 2: Buchwald-Hartwig
Coupling (4-aminobenzenesulfonamide)

Intermediate 2
(4-((4-aminophenyl)sulfonamido)

cinnoline-7-carboxamide)

Step 3: Amide Coupling
(Morpholine, HATU, DIPEA) PI3K-IN-29

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of PI3K-IN-29.

Experimental Protocols
Step 1: Synthesis of 4-chlorocinnoline-7-carboxamide (Intermediate 1)

To a solution of 4-chloro-7-cyanocinnoline (1.0 eq) in a mixture of ethanol and water (1:1) is

added sodium hydroxide (2.0 eq).
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The mixture is heated to 60 °C, and hydrogen peroxide (30% aqueous solution, 5.0 eq) is

added dropwise.

The reaction is stirred at 60 °C for 2 hours.

After cooling to room temperature, the precipitate is collected by filtration, washed with water,

and dried under vacuum to afford 4-chlorocinnoline-7-carboxamide.

Step 2: Synthesis of 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide (Intermediate 2)

A mixture of 4-chlorocinnoline-7-carboxamide (1.0 eq), 4-aminobenzenesulfonamide (1.2

eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq) in 1,4-dioxane is

degassed and purged with nitrogen.

The reaction mixture is heated to 100 °C and stirred for 12 hours.

After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure.

The residue is purified by column chromatography on silica gel to give 4-((4-

aminophenyl)sulfonamido)cinnoline-7-carboxamide.

Step 3: Synthesis of PI3K-IN-29

To a solution of 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide (1.0 eq) in N,N-

dimethylformamide (DMF) is added morpholine (1.5 eq), HATU (1.5 eq), and N,N-

diisopropylethylamine (DIPEA) (3.0 eq).

The reaction mixture is stirred at room temperature for 4 hours.

The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium

bicarbonate and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by preparative HPLC to afford PI3K-IN-29.
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Experimental Methodologies for Biological
Evaluation
In Vitro PI3K Enzyme Assay
The inhibitory activity of PI3K-IN-29 against PI3K isoforms is determined using a

luminescence-based kinase assay that measures the amount of ADP produced.

Reagent Preparation:

Prepare a 10 mM stock solution of PI3K-IN-29 in DMSO.

Create a serial dilution of PI3K-IN-29 in kinase assay buffer.

Reconstitute recombinant human PI3K enzyme in kinase dilution buffer.

Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

Prepare the ATP solution in kinase assay buffer.

Assay Procedure:

Add the serially diluted PI3K-IN-29 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add the diluted PI3K enzyme solution to each well and incubate at room temperature for

15 minutes.

Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction and measure the generated ADP using a commercial kit (e.g., ADP-

Glo™ Kinase Assay).

Data Analysis:

The luminescence signal is measured using a plate reader.
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The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve

using appropriate software.

Cell Viability Assay (MTT Assay)
The anti-proliferative activity of PI3K-IN-29 on cancer cell lines is determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding:

Seed cancer cells (e.g., U87MG, HeLa, HL60) in a 96-well plate at an appropriate density.

Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.

Compound Treatment:

Prepare serial dilutions of PI3K-IN-29 in cell culture medium.

Replace the medium in the wells with the medium containing different concentrations of

the compound. Include a vehicle control (DMSO).

Incubation:

Incubate the cells for 72 hours.

MTT Addition and Formazan Solubilization:

Add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized

solubilization buffer) to dissolve the formazan crystals.

Absorbance Measurement and Data Analysis:

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.
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Determine the IC₅₀ value by plotting the percent viability against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Conclusion:

PI3K-IN-29 is a potent cinnoline-based inhibitor of the PI3K/Akt signaling pathway with

significant anti-proliferative activity against a range of cancer cell lines. The detailed synthetic

route and biological evaluation protocols provided in this guide offer a valuable resource for

researchers in the field of oncology and drug discovery. Further investigation into the isoform

selectivity, pharmacokinetic profile, and in vivo efficacy of PI3K-IN-29 is warranted to fully

elucidate its therapeutic potential.

To cite this document: BenchChem. [A Technical Guide to the Potent PI3K Inhibitor: PI3K-IN-
29]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579399#pi3k-in-29-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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